(3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one
CAS No.: 1212787-27-3
Cat. No.: VC7903402
Molecular Formula: C10H15F3O2
Molecular Weight: 224.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1212787-27-3 |
---|---|
Molecular Formula | C10H15F3O2 |
Molecular Weight | 224.22 g/mol |
IUPAC Name | (Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one |
Standard InChI | InChI=1S/C10H15F3O2/c1-3-5-6-15-8(4-2)7-9(14)10(11,12)13/h7H,3-6H2,1-2H3/b8-7- |
Standard InChI Key | CQCDHDOIRRIQSO-FPLPWBNLSA-N |
Isomeric SMILES | CCCCO/C(=C\C(=O)C(F)(F)F)/CC |
SMILES | CCCCOC(=CC(=O)C(F)(F)F)CC |
Canonical SMILES | CCCCOC(=CC(=O)C(F)(F)F)CC |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Synonyms
The IUPAC name (3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one explicitly denotes the Z-configuration of the double bond, the butoxy group at position 4, and the trifluoromethyl ketone at position 1. Synonyms include 4-butoxy-1,1,1-trifluorohex-3-en-2-one and variants specifying stereochemistry . The molecular formula C₁₀H₁₅F₃O₂ and molecular weight 224.22 g/mol align with its hexenone structure .
Comparative Analysis of Analogous Compounds
Structurally related compounds, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (C₆H₇F₃O₂, MW 168.11 g/mol) and 1,1,1-trifluoro-4-methoxy-3-penten-2-one (C₆H₇F₃O₂, MW 168.11 g/mol) , share the α,β-unsaturated trifluoromethyl ketone motif but differ in alkoxy chain length and backbone saturation (Table 1).
Table 1: Comparative Properties of Trifluoromethyl α,β-Unsaturated Ketones
Structural Elucidation and Stereochemical Considerations
Z-Configuration and Double Bond Geometry
The (3Z) designation indicates that the higher-priority groups on carbons 3 and 4 of the hexenone backbone reside on the same side of the double bond. This stereochemistry influences dipole interactions and molecular packing, potentially affecting physical properties such as melting point and solubility. The trifluoromethyl group’s strong electron-withdrawing effect polarizes the α,β-unsaturated system, enhancing electrophilicity at the β-carbon .
Spectroscopic Characterization
While experimental spectral data for (3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one remains unpublished, analogs suggest diagnostic features:
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¹H NMR: Olefinic protons adjacent to the ketone resonate at δ 6.5–7.5 ppm, split by coupling with the trifluoromethyl group (³J₆.5 Hz) .
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¹³C NMR: The carbonyl carbon appears near δ 190 ppm, deshielded by the trifluoromethyl group .
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IR: Strong C=O stretching at ~1,710 cm⁻¹ and C-F vibrations at 1,100–1,250 cm⁻¹ .
Synthetic Pathways and Manufacturing Techniques
Claisen-Schmidt Condensation
A plausible route involves condensation of butoxyacetone with trifluoroacetic anhydride under basic conditions, analogous to the synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . Stereoselectivity may be achieved using chiral auxiliaries or asymmetric catalysis, though yields for Z-isomers are often lower than for E-isomers due to steric factors.
Aldol Addition Strategies
Physicochemical Properties
Volatility and Solubility
The reported boiling point of 85–87°C at 4–6 mmHg suggests moderate volatility, comparable to longer-chain fluorinated ketones. The butoxy group enhances lipophilicity relative to methoxy or ethoxy analogs, likely reducing aqueous solubility.
Thermal Stability
Trifluoromethyl ketones generally exhibit good thermal stability up to 150°C, but the α,β-unsaturated system may predispose the compound to [4+2] cycloadditions or polymerization at elevated temperatures .
Reactivity Profile and Mechanistic Insights
Michael Addition Reactions
The electron-deficient double bond readily undergoes Michael additions with nucleophiles such as amines or enolates. For example, reaction with benzylamine produces β-amino ketones, valuable intermediates in pharmaceutical synthesis :
Diels-Alder Cycloadditions
The α,β-unsaturated system acts as a dienophile in [4+2] reactions with conjugated dienes, yielding fluorinated cyclohexene derivatives. Regioselectivity favors endo transition states due to secondary orbital interactions with the trifluoromethyl group .
Applications in Organic Synthesis and Industry
Building Block for Heterocycles
Analogous compounds undergo cyclocondensation with hydrazines or hydroxylamines to form pyrazoles and isoxazoles . For instance, reaction with semicarbazide generates trifluoromethyl-substituted pyrazolidinones:
Peptide Synthesis
The ethoxy analog serves as a protecting reagent for carboxylic acids in peptide synthesis . By extension, the butoxy variant may offer improved lipophilicity for membrane-permeable peptide conjugates.
Comparative Analysis with Analogous Compounds
Increasing alkoxy chain length from methoxy to butoxy correlates with:
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